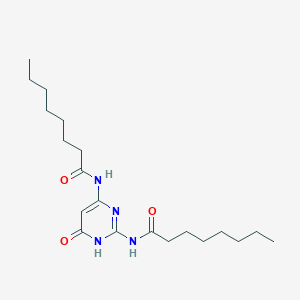![molecular formula C15H14O2Se B12606992 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one CAS No. 646472-73-3](/img/structure/B12606992.png)
1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a methoxy group, a phenylselanyl group, and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one typically involves the reaction of 4-methoxyacetophenone with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding simpler derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: De-selenylated products.
Substitution: Methoxy-substituted derivatives.
Applications De Recherche Scientifique
1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group is known to modulate redox reactions, which can influence cellular signaling pathways and oxidative stress responses. The compound’s methoxy group may also contribute to its biological activity by affecting its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
- 1-[4-Methoxy-3-(phenylthio)phenyl]ethan-1-one
- 1-[4-Methoxy-3-(phenylsulfonyl)phenyl]ethan-1-one
- 1-[4-Methoxy-3-(phenylseleno)phenyl]ethan-1-one
Comparison: 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties compared to its sulfur and sulfonyl analogs. The selenium atom in the phenylselanyl group enhances the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
646472-73-3 |
|---|---|
Formule moléculaire |
C15H14O2Se |
Poids moléculaire |
305.24 g/mol |
Nom IUPAC |
1-(4-methoxy-3-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C15H14O2Se/c1-11(16)12-8-9-14(17-2)15(10-12)18-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
AFAHHYIQAZGHDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OC)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


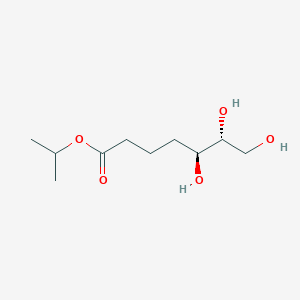
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
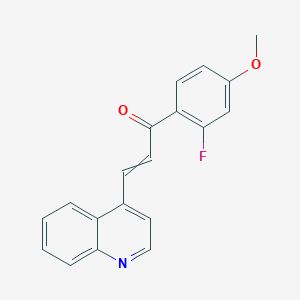


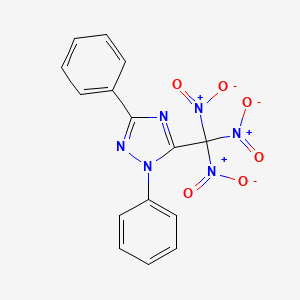
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
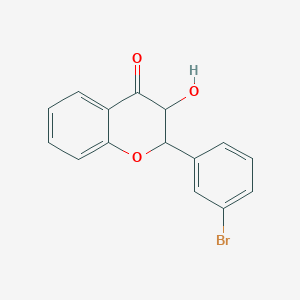
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
